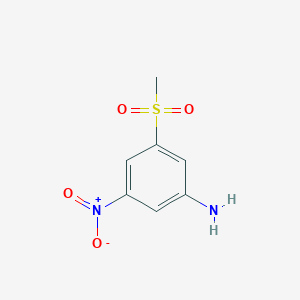
Benzenamine, 3-(methylsulfonyl)-5-nitro-
Vue d'ensemble
Description
Benzenamine, 3-(methylsulfonyl)-5-nitro- is an organic compound characterized by the presence of a methanesulfonyl group and a nitro group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(methylsulfonyl)-5-nitro- typically involves the nitration of 3-(Methanesulfonyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of Benzenamine, 3-(methylsulfonyl)-5-nitro- may involve large-scale nitration processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzenamine, 3-(methylsulfonyl)-5-nitro- can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro group in Benzenamine, 3-(methylsulfonyl)-5-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring in Benzenamine, 3-(methylsulfonyl)-5-nitro- can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: 3-(Methanesulfonyl)-5-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of benzenamine derivatives in cancer treatment. For instance, compounds derived from benzenamine, including those with nitro and sulfonyl groups, have shown promising activity against various cancer cell lines. A study demonstrated that certain benzenesulfonamide derivatives exhibited significant inhibition of carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis, with IC50 values ranging from 10.93 to 25.06 nM .
Mechanistic Insights
Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cells. For example, one derivative was observed to increase apoptosis markers significantly in MDA-MB-231 breast cancer cells . This suggests that benzenamine derivatives could serve as lead compounds for developing new anticancer agents.
Synthesis of Specialty Chemicals
Benzenamine, 3-(methylsulfonyl)-5-nitro- is often utilized as an intermediate in the synthesis of more complex organic molecules. The compound can be transformed into various derivatives that are useful in the production of agrochemicals and pharmaceuticals. For example, it can be reacted to produce isocyanates that are precursors for polyurethanes and other polymers .
Development of New Materials
The compound's unique chemical structure allows it to be used in creating advanced materials with specific properties. Its sulfonyl group enhances solubility and stability, making it suitable for applications in coatings and adhesives .
Case Studies
Mécanisme D'action
The mechanism of action of Benzenamine, 3-(methylsulfonyl)-5-nitro- and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
3-(Methanesulfonyl)aniline: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitroaniline: Lacks the methanesulfonyl group, affecting its solubility and stability.
3-(Methanesulfonyl)-4-nitroaniline: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Uniqueness: Benzenamine, 3-(methylsulfonyl)-5-nitro- is unique due to the combined presence of both methanesulfonyl and nitro groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
62605-97-4 |
|---|---|
Formule moléculaire |
C7H8N2O4S |
Poids moléculaire |
216.22 g/mol |
Nom IUPAC |
3-methylsulfonyl-5-nitroaniline |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3 |
Clé InChI |
XLUJTNBOIUHWGV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













